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(Z)-tert-Butyl 3-cyanoacrylate

Cat. No.: B15220803
M. Wt: 153.18 g/mol
InChI Key: NLLRFHFNTXBYBV-PLNGDYQASA-N
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Description

Evolution of Cyanoacrylate Chemistry and Research Significance of the (Z)-Isomer

The journey of cyanoacrylate chemistry began with the discovery of their remarkable adhesive properties, leading to the development of a wide range of "superglues." pcbiochemres.comindexcopernicus.com The fundamental reaction for their synthesis is the Knoevenagel condensation of a cyanoacetate (B8463686) with formaldehyde (B43269). pcbiochemres.com This is typically followed by a depolymerization of the resulting polymer to yield the monomer.

The stereochemistry of the resulting α,β-unsaturated system is a critical aspect that has, in some cases, been a source of confusion. While the E-isomer is often assumed or depicted, research into related compounds, such as 3-amino-2-cyanoacrylates, has definitively established the (Z)-configuration as the thermodynamically more stable form, a stability attributed to intramolecular hydrogen bonding. researchgate.net This finding underscores the importance of empirical verification of stereochemistry in substituted cyanoacrylates.

The tert-butyl group is known to exert significant steric and electronic effects. In the context of cyanoacrylates, the bulky nature of the tert-butyl ester group can influence the rate of polymerization and the properties of the resulting polymer. However, specific research into how the (Z)-configuration of the double bond in conjunction with the tert-butyl group affects the chemical and physical properties of tert-butyl 3-cyanoacrylate is notably scarce.

Current Research Landscape and Knowledge Gaps concerning (Z)-tert-Butyl 3-cyanoacrylate

Synthesis and Isolation: There is no established, optimized protocol specifically for the synthesis and isolation of the pure (Z)-isomer of tert-butyl 3-cyanoacrylate.

Polymerization Kinetics: The influence of the (Z)-stereochemistry on the anionic polymerization mechanism, which is characteristic of cyanoacrylates, has not been studied for this compound. pcbiochemres.com It is unknown how the steric hindrance of the tert-butyl group in this specific geometric arrangement affects the rate of initiation and propagation.

Polymer Properties: The physical and mechanical properties of poly(this compound) are uncharacterized. It is unclear how the stereoregularity of the polymer chain, dictated by the starting isomer, would impact its material characteristics.

Comparative Analysis: A comparative study of the properties of the (Z)- and (E)-isomers of tert-butyl 3-cyanoacrylate is absent from the literature, which would be crucial for understanding the structure-property relationships.

The following table summarizes the general properties of cyanoacrylate monomers and polymers, highlighting the areas where specific data for this compound is missing.

PropertyGeneral Cyanoacrylate TrendData for this compound
Monomer
StateLiquidPresumed Liquid
PolymerizationRapid anionic polymerizationUndetermined kinetics
StabilityStabilizers required to prevent premature polymerizationPresumed, specific requirements unknown
Polymer
AdhesionStrong bonding to various substratesUncharacterized
Thermal StabilityGenerally low, varies with alkyl groupUnknown
BiocompatibilityVaries with alkyl chain lengthNot studied

The following table outlines potential research directions to address the existing knowledge gaps for this compound.

Research AreaObjective
Synthesis Develop a stereoselective synthesis for this compound.
Characterization Fully characterize the spectroscopic and physical properties of the pure (Z)-isomer.
Polymerization Studies Investigate the kinetics of anionic polymerization of the (Z)-isomer.
Polymer Analysis Characterize the molecular weight, thermal properties, and mechanical properties of the resulting polymer.
Computational Modeling Perform theoretical calculations to understand the stability and reactivity of the (Z)-isomer compared to the (E)-isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2 B15220803 (Z)-tert-Butyl 3-cyanoacrylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

tert-butyl (Z)-3-cyanoprop-2-enoate

InChI

InChI=1S/C8H11NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,1-3H3/b5-4-

InChI Key

NLLRFHFNTXBYBV-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\C#N

Canonical SMILES

CC(C)(C)OC(=O)C=CC#N

Origin of Product

United States

Synthetic Methodologies for Z Tert Butyl 3 Cyanoacrylate Monomer

Knoevenagel Condensation Approaches for (Z)-Isomer Enrichment

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgsigmaaldrich.com It involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com In the context of (Z)-tert-butyl 3-cyanoacrylate synthesis, this typically involves the reaction of tert-butyl cyanoacetate (B8463686) with a formaldehyde (B43269) source.

The reaction mechanism proceeds through a nucleophilic addition of the enolate, formed from the deprotonation of the active methylene (B1212753) compound, to the carbonyl carbon of the aldehyde or ketone. sigmaaldrich.comyoutube.com This is followed by a dehydration step to form the carbon-carbon double bond. sigmaaldrich.com While the initial product may be a mixture of (E) and (Z) isomers, the (Z)-isomer can often be obtained as the more stable product through equilibration. wikipedia.org The stereochemical outcome of the Knoevenagel condensation can be influenced by the reaction conditions, including the choice of catalyst and solvent.

A variation of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation with concurrent decarboxylation. organic-chemistry.org

Catalyst Systems for Stereocontrol in this compound Synthesis

The choice of catalyst is paramount in controlling the stereoselectivity of the Knoevenagel condensation to favor the (Z)-isomer of tert-butyl 3-cyanoacrylate. Weakly basic amines are commonly employed as catalysts. wikipedia.org Piperidine and its salts, for instance, have been traditionally used in the synthesis of cyanoacrylates. scielo.org.mxnih.gov The mechanism can involve the amine catalyst reacting with the carbonyl compound to form an iminium ion, which then reacts with the enolate. youtube.com

Research has explored a variety of catalyst systems to improve yield and stereoselectivity. These include:

Organocatalysts: Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been shown to be an effective catalyst for the Knoevenagel condensation, offering high yields. scielo.org.mxjmcs.org.mxresearchgate.net

Lewis Acids: Indium(III) catalysts have been used in conjunction with a promoter like acetic anhydride. organic-chemistry.org

Heterogeneous Catalysts: Reconstructed hydrotalcite has demonstrated high activity as a heterogeneous base catalyst. organic-chemistry.org

Ionic Liquids: 1-butyl-3-methylimidazonium tetrafluoroborate (B81430) ([bmim]BF4) has been used as a recyclable solvent and catalyst system with ethylenediammonium diacetate (EDDA). organic-chemistry.org

The selection of the catalyst system is critical for facilitating the deprotonation of the active methylene compound to form the enolate ion without inducing self-condensation of the aldehyde or ketone. wikipedia.org

Investigation of Byproduct Formation and Purification Strategies

A significant byproduct in the synthesis of cyanoacrylate monomers is the corresponding dialkyl-α,α´-dicyanoglutarate, which can form at higher temperatures. nih.gov The synthesis of n-butyl cyanoacrylate, a related compound, often involves the initial formation of a polymer or oligomer mixture, which is then subjected to pyrolysis to obtain the monomer. nih.gov This "indirect synthesis" approach requires a purification step of the oligomeric mixture before pyrolysis. nih.gov

Purification strategies are essential to isolate the desired monomer from unreacted starting materials, catalysts, and byproducts. The high reactivity of the monomer necessitates careful handling to prevent premature polymerization.

Mechanistic Investigations of Z Tert Butyl 3 Cyanoacrylate Polymerization

Anionic Polymerization Kinetics and Initiation Mechanisms

Anionic polymerization is the predominant mechanism for cyanoacrylates, including (Z)-tert-butyl 3-cyanoacrylate. pcbiochemres.compcbiochemres.com This process is characterized by its high speed, often initiated by weak bases like moisture. pcbiochemres.compcbiochemres.com The presence of two electron-withdrawing groups, the ester and cyano moieties, makes the monomer highly susceptible to nucleophilic attack, which triggers the polymerization cascade. mpg.de

Probing the Role of Initiators and Environmental Factors on Polymerization Rate

The rate of anionic polymerization of cyanoacrylates is profoundly influenced by the choice of initiator and prevailing environmental conditions.

Initiators: A variety of initiators can trigger the anionic polymerization of cyanoacrylates. These include common bases and organometallic compounds. For instance, initiators like sec-BuLi, Bu2CuLi, and LiI have been tested, yielding similar results in terms of polymerization. nih.gov The use of superbases, such as phosphazene (P4-tBu) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in conjunction with an initiator like thiophenol (PhSH), has been shown to enable controlled polymerization, leading to polymers with adjustable molecular weights and moderate dispersities. mpg.deutwente.nl In one study, the combination of PhSH and P4-tBu resulted in polymers with monomodal distributions and successful incorporation of the initiator. utwente.nl

The following table summarizes the results of the anionic polymerization of n-butyl cyanoacrylate (BCA) using a thiophenol initiator with different superbases.

Table 1: Anionic Polymerization of n-Butyl Cyanoacrylate (BCA) with Thiophenol (PhSH) Initiator and Superbases Source: utwente.nl

Entry Base (eq. to PhSH) Time (h) Conversiona (%) Mnb (kg mol−1) Ðb Yieldc (%)
1 P4-tBu (1) 0.5 >99 24.3 1.34 82
2 DBU (1) 0.5 >99 22.8 1.38 85
3 P4-tBu (0.1) 1 >99 23.5 1.35 80
4 P4-tBu (0.01) 3 >99 25.1 1.39 81
5 DBU (0.1) 1 >99 21.9 1.37 83
6 DBU (0.01) 3 >99 23.1 1.40 84

a Determined via 1H NMR of PACA in methylene (B1212753) chloride-d2. b Determined via SEC of PACA in THF after precipitation (vs poly(methyl methacrylate) standard). c Determined after precipitation.

Environmental Factors:

Moisture: Even trace amounts of moisture can initiate polymerization due to the presence of hydroxyl ions. pcbiochemres.compcbiochemres.com The humidity in the air is often sufficient to start the reaction. pcbiochemres.com

Bases: Weak bases, including amines and phosphines, are effective initiators. pcbiochemres.compcbiochemres.com

Acids: Acidic conditions can inhibit or slow down the anionic polymerization. mdpi.comnih.gov This is a key factor in stabilizing the monomer for storage and in enabling other polymerization pathways, such as radical polymerization.

Temperature: While higher temperatures generally increase reaction rates, an inverse relationship has been observed in some controlled polymerization systems. For example, using a frustrated Lewis pair initiator, the polymerization rate was found to be four orders of magnitude lower at 60 °C compared to a standard initiator at 25 °C. nih.gov This phenomenon is attributed to the complex equilibrium processes and changes in the dielectric constant of the solvent with temperature. nih.gov

Computational Modeling of Anionic Chain Propagation and Termination

While specific computational modeling studies for this compound are not detailed in the provided search results, the principles of anionic polymerization of n-butyl cyanoacrylate (nBCA) offer valuable insights. The process involves initiation, propagation, and termination steps. pcbiochemres.com Initiation occurs via nucleophilic attack on the carbon-carbon double bond. pcbiochemres.com Propagation proceeds through the sequential addition of monomer units to the growing anionic chain end. pcbiochemres.com

Termination can occur through various mechanisms, including reaction with impurities or purposefully added terminating agents. In the context of controlled polymerization, reversible termination is a key concept. For instance, the use of dodecylbenzenesulfonic acid (DBSA) as a surfactant in miniemulsion polymerization of nBCA slows down the interfacial anionic polymerization by releasing protons that reversibly terminate the growing chains. acs.org This control over termination helps to manage the generation of oligomers. acs.org The polymerization/depolymerization equilibrium at the interface also plays a crucial role in the final oligomer distribution. acs.org

Radical and Other Polymerization Pathways Exploration

While anionic polymerization is the most common pathway, this compound can also undergo radical polymerization under specific conditions.

Conditions for Suppressing or Inducing Radical Polymerization

The key to inducing radical polymerization of cyanoacrylates lies in suppressing the overwhelmingly fast anionic pathway. This is achieved by creating an acidic environment. mdpi.comnih.gov The presence of an acid inhibits the anionic species that would otherwise dominate the polymerization process. Once the anionic route is suppressed, radical initiation can be effectively carried out. mdpi.com Conversely, to suppress radical polymerization and favor the anionic route, the exclusion of radical initiators and acidic conditions is necessary. pcbiochemres.compusan.ac.kr

Controlled Polymerization Techniques for this compound

Controlled polymerization techniques are essential for synthesizing polymers with well-defined architectures and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully applied to tert-butyl acrylate (B77674), a structurally similar monomer. cmu.edu This technique utilizes a copper catalyst system to achieve controlled polymerization, yielding polymers with low polydispersity. cmu.edu For tert-butyl acrylate, the addition of a solvent was found to be necessary to create a homogeneous catalytic system and slow down the polymerization rate. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another powerful technique for controlled radical polymerization. It has been used for the radical polymerization of cyanoacrylates, demonstrating its versatility in creating precision polymers. nih.gov

Controlled Living Anionic Polymerization: The use of frustrated Lewis pairs (FLPs) as initiators has enabled the controlled living anionic polymerization of highly reactive cyanoacrylate monomers. nih.govresearchgate.net This method allows for the synthesis of homopolymers and block copolymers with narrow polydispersities by stabilizing the anionic chain end and significantly reducing the polymerization rate. nih.gov

The following table presents data on the atom transfer radical polymerization of tert-butyl acrylate, which provides a model for the controlled polymerization of similar monomers.

Table 2: Atom Transfer Radical Polymerization of tert-Butyl Acrylate Source: cmu.edu

Time (min) Conversion (%) Mn (Theoretical) Mn (Experimental) Mw/Mn
30 25 4,500 4,800 1.25
60 45 8,100 8,500 1.20
90 60 10,800 11,200 1.18
120 75 13,500 14,000 1.15

Advanced Spectroscopic and Analytical Characterization Techniques in Z Tert Butyl 3 Cyanoacrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer Purity and Isomeric Analysisiupac.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and purity analysis of (Z)-tert-butyl 3-cyanoacrylate. iupac.org It provides precise information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the detection of isomers and impurities.

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for verifying the chemical structure of this compound and identifying any impurities. iupac.org The unique chemical shifts and coupling constants of the protons and carbons in the molecule serve as a molecular fingerprint.

In a typical ¹H NMR spectrum, the vinyl proton of the (Z)-isomer would appear as a distinct singlet. The large tert-butyl group would also produce a sharp, intense singlet, typically in the upfield region of the spectrum. The chemical shifts are sensitive to the electronic environment, and the presence of the electron-withdrawing cyano and ester groups significantly influences the position of the vinyl proton signal.

Impurity profiling is a critical application of high-resolution NMR. utsouthwestern.edu Common impurities in cyanoacrylate monomers include residual alcohols from the synthesis (e.g., tert-butanol), polymerization inhibitors, or byproducts from premature polymerization. These impurities will have their own characteristic signals in the NMR spectrum, allowing for their identification and quantification. For instance, the presence of tert-butanol (B103910) would be indicated by signals corresponding to its methyl and hydroxyl protons. The integration of these signals relative to the monomer's signals allows for a quantitative assessment of purity.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound and a Common Impurity. Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

CompoundGroupNucleusExpected Chemical Shift (ppm)Multiplicity
This compoundVinyl¹H~6.5 - 7.5Singlet
tert-Butyl (CH₃)¹H~1.5Singlet
tert-Butyl (C)¹³C~28Singlet
tert-Butyl (quaternary C)¹³C~83Singlet
C=O¹³C~160-165Singlet
C≡N¹³C~115-120Singlet
Olefinic (α-C)¹³C~100-110Singlet
Olefinic (β-C)¹³C~145-155Singlet
tert-Butanol (Impurity)Methyl (CH₃)¹H~1.2Singlet
Hydroxyl (OH)¹HVariableBroad Singlet

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent molecular processes, such as conformational changes. libretexts.orgfu-berlin.de For this compound, DNMR can be employed to investigate restricted rotation around the single bonds adjacent to the C=C double bond.

At room temperature, the rotation around the C-C(O) and C-C≡N bonds may be fast on the NMR timescale, resulting in sharp, averaged signals. However, by lowering the temperature, it may be possible to slow down these rotational dynamics to a point where distinct conformations can be observed. This would manifest as a broadening and eventual splitting of the NMR signals for the nuclei close to the rotating bond. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (energy barrier) for these conformational changes. This information provides valuable insight into the molecule's flexibility and the steric and electronic effects governing its preferred conformations.

Vibrational Spectroscopy (IR, Raman) for Polymerization Monitoring and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers real-time insights into the chemical changes occurring during the polymerization of this compound.

The polymerization of cyanoacrylates proceeds via the conversion of the monomer's C=C double bond into a single bond within the growing polymer chain. Both IR and Raman spectroscopy can monitor this process in real-time by tracking the intensity of the vibrational modes associated with the C=C bond. nih.gov

In-situ monitoring allows for the collection of spectra at regular intervals as the polymerization reaction occurs, providing a direct measure of the monomer consumption rate. The decrease in the intensity of the C=C stretching vibration, typically observed around 1617-1630 cm⁻¹, is directly proportional to the extent of the reaction. nih.gov By plotting the normalized peak intensity against time, detailed kinetic profiles can be constructed. These studies have shown that cyanoacrylate polymerization often consists of a very rapid initial phase followed by a slower phase. nih.govresearchgate.net

Table 2: Key Vibrational Frequencies for Monitoring Cyanoacrylate Polymerization. nih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Change During Polymerization
C=CStretching~1617Decreases
C≡NStretching~2239Relatively Stable
C=OStretching~1731Relatively Stable
=C-HStretching~3128Decreases

This real-time data is invaluable for understanding how factors such as temperature, initiators, and substrate influence the speed and completeness of the curing process.

To ensure a practical shelf-life, cyanoacrylate monomers like this compound are formulated with acidic inhibitors to prevent spontaneous polymerization. Vibrational spectroscopy can be used to study the interactions between the monomer and these inhibitor molecules.

Inhibitors function by neutralizing any stray anionic species that could initiate polymerization. When an inhibitor molecule interacts with the monomer, it can cause subtle shifts in the monomer's vibrational frequencies. For example, the interaction of an acidic inhibitor with the electron-rich regions of the cyanoacrylate molecule (such as the C=O or C≡N groups) could lead to hydrogen bonding. This interaction would likely perturb the electron distribution in these bonds, resulting in a measurable shift in their stretching frequencies in the IR or Raman spectrum. By carefully analyzing these spectral shifts, researchers can gain a better understanding of the inhibition mechanism at a molecular level, which is crucial for developing more stable adhesive formulations.

Chromatographic and Mass Spectrometric Approaches for Monomer Stability and Degradation Product Analysisnih.govdtic.milnih.gov

Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for assessing the purity and stability of this compound and for identifying any products that may form during storage or degradation. nih.govnih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing the volatile monomer and any low-molecular-weight impurities or degradation products. dtic.mil A GC analysis can effectively separate the monomer from residual synthesis components like tert-butanol or from degradation products that might arise from hydrolysis. In GC-MS, the separated components are subsequently ionized and fragmented, yielding a mass spectrum that provides definitive structural identification. nih.gov This is particularly useful for identifying unknown degradation products. For example, the presence of tert-butanol, a common impurity and potential hydrolysis product, can be readily confirmed. nih.gov

Liquid Chromatography (LC), especially High-Performance Liquid Chromatography (HPLC), is another powerful tool. youtube.com LC can be used to analyze the monomer and is also capable of separating less volatile components, such as oligomers or polymer fragments that may form over time. Coupling LC with MS (LC-MS) allows for the sensitive detection and identification of these larger species, providing a comprehensive picture of the monomer's stability. youtube.com These techniques are crucial for quality control, ensuring that the monomer meets purity specifications and for studying its degradation pathways under various environmental conditions.

Advanced Polymer Chromatography (APC) for Molecular Weight Evolution

Advanced Polymer Chromatography (APC) represents a significant advancement over traditional Gel Permeation Chromatography (GPC) for polymer analysis. waters.com Utilizing columns packed with sub-3-µm, high-pore-volume hybrid particles, APC delivers faster and higher-resolution separations of polymers and oligomers. waters.comchromatographytoday.com This enhanced resolution is particularly beneficial for monitoring the subtle changes in the molecular weight distribution of poly(tert-butyl cyanoacrylate) during polymerization or degradation. chromatographytoday.com

In the context of this compound research, APC is instrumental in tracking the evolution of molecular weight (Mw), number average molecular weight (Mn), and polydispersity (Mw/Mn) of the polymer. By analyzing samples at different stages of polymerization, researchers can optimize reaction conditions to achieve desired polymer chain lengths. Similarly, when studying degradation, APC can reveal shifts in the molecular weight distribution, indicating mechanisms such as chain scission or depolymerization. afinitica.com The technique allows for accurate and repeatable determination of molecular weight information up to 5 to 20 times faster than traditional GPC/SEC methods. waters.com

The system's design, which can be coupled with detectors like Refractive Index (RI), UV, and light scattering, provides comprehensive data on polymer characteristics. waters.comlcms.cz For instance, coupling APC with multi-angle light scattering (MALS) and viscometry can yield absolute molecular weight and information about the polymer's structure in solution. lcms.cz

Table 1: Illustrative APC Data for Polymer Analysis This table presents hypothetical data representative of what would be obtained from an APC analysis of a polymer like poly(tert-butyl cyanoacrylate) under different conditions. Specific data for this compound is not publicly available.

Sample IDConditionMn ( g/mol )Mw ( g/mol )Polydispersity (Mw/Mn)
PTBCA-1Initial Polymer150,000320,0002.13
PTBCA-2After Thermal Stress85,000165,0001.94
PTBCA-3After UV Exposure92,000180,0001.96

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile compounds produced during the thermal degradation of polymers. theanalyticalscientist.comchromatographyonline.com In the study of poly(tert-butyl cyanoacrylate), Pyrolysis-GC-MS is particularly valuable. This method involves heating the polymer sample to high temperatures in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolysates), which are then separated by the gas chromatograph and identified by the mass spectrometer. researchgate.net

The primary thermal degradation mechanism for poly(alkyl cyanoacrylates) is "unzipping" or depolymerization, which reverts the polymer back to its monomer. researchgate.net Therefore, when analyzing poly(tert-butyl cyanoacrylate) by Py-GC/MS, the main volatile degradant expected is the this compound monomer. This technique can confirm the degradation pathway and quantify the monomer yield. theanalyticalscientist.com Additionally, GC-MS can detect other volatile byproducts, such as those arising from the decomposition of initiators, stabilizers, or other additives present in the formulation. chromatographyonline.comresearchgate.net Analysis of these volatile products is crucial for understanding the polymer's thermal stability and potential outgassing in specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Degradation Products

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile and polar degradation products that are not amenable to gas chromatography. usda.gov The degradation of poly(tert-butyl cyanoacrylate) can also proceed through pathways other than depolymerization, such as hydrolysis of the ester side chain, especially in aqueous or biological environments. nih.gov

This hydrolysis would lead to the formation of poly(3-cyanoacrylic acid) and tert-butanol. Furthermore, incomplete degradation can result in the formation of non-volatile oligomeric fragments. monash.edu LC-MS is the method of choice for separating and identifying these types of polar, higher molecular weight species in degradation media. monash.edu The technique provides information on the chemical identity of these products, which is vital for assessing the long-term stability and biocompatibility of the material. By analyzing extracts from aged polymer samples, LC-MS can help construct a complete picture of the degradation profile, complementing the data on volatile products obtained from GC-MS. usda.gov

Thermal Analysis Techniques for Monomer Storage Stability and Polymerization Thermodynamics

Thermal analysis techniques are indispensable for characterizing the stability of the this compound monomer and the thermodynamics of its polymerization. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on heat flow and mass changes as a function of temperature.

Differential Scanning Calorimetry (DSC) for Polymerization Enthalpy

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de This technique is widely used to study thermal transitions in polymers, such as the glass transition (Tg), melting (Tm), and crystallization (Tc). hu-berlin.deunesp.br In the context of this compound, DSC is crucial for determining the enthalpy of polymerization (ΔHp).

The polymerization of cyanoacrylates is a highly exothermic process. biomaterials.org By inducing polymerization within the DSC instrument, the heat released during the reaction can be measured directly. This exothermic peak on the DSC thermogram is integrated to calculate the polymerization enthalpy, a fundamental thermodynamic parameter that quantifies the driving force of the reaction. unesp.br This value is critical for understanding the reaction kinetics and for managing the heat generated during bulk polymerization to prevent thermal degradation. While specific data for tert-butyl 3-cyanoacrylate is scarce, studies on related monomers provide insight into the expected exothermic nature of the reaction. biomaterials.orgtandfonline.com

Table 2: Representative Thermal Properties of Polyacrylates Measured by DSC This table shows typical thermal transition data for related polymers. Specific, verified data for poly(tert-butyl 3-cyanoacrylate) is not available in the cited literature.

PolymerGlass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C)Notes
Polymethyl methacrylate (B99206) (PMMA)~105-Amorphous
Poly(ethyl 2-cyanoacrylate)~145-150-Degradation often occurs before melting.
Poly(n-butyl cyanoacrylate)~60-Degradation often occurs before melting.

Thermogravimetric Analysis (TGA) for Monomer Volatility and Impurity Content

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com For this compound, TGA is a key tool for assessing the volatility of the monomer and the thermal stability of the resulting polymer. mdpi.com

When analyzing the monomer, a TGA scan reveals the temperature at which it evaporates, providing a measure of its volatility. Any non-volatile residue remaining at high temperatures can indicate the presence of impurities, such as polymerization inhibitors or oligomers. For the cured polymer, TGA determines the decomposition temperature, which is a primary indicator of its thermal stability. tandfonline.com Studies on various poly(alkyl cyanoacrylates) show that they typically degrade in a single step around 160-250°C. tandfonline.com The TGA thermogram provides precise data on the onset of degradation and the temperature of maximum decomposition rate, which are critical for defining the material's upper service temperature. tainstruments.commdpi.com

Table 3: Illustrative TGA Data for Poly(alkyl cyanoacrylate) Stability Data is based on findings for related cyanoacrylate polymers to illustrate typical thermal stability ranges.

PolymerOnset of Degradation (°C)Temperature of Max. Decomposition Rate (°C)
Poly(ethyl 2-cyanoacrylate)~165~205
Poly(n-butyl 2-cyanoacrylate)~160~210
Heat-Resistant Cyanoacrylate Formulation>200~240

Theoretical and Computational Chemistry of Z Tert Butyl 3 Cyanoacrylate

Quantum Chemical Calculations of Monomer Electronic Structure and Reactivity

There are no specific published quantum chemical calculations detailing the electronic structure and reactivity of (Z)-tert-Butyl 3-cyanoacrylate. Such studies are crucial for understanding the molecule's behavior at a fundamental level.

Density Functional Theory (DFT) Studies of Frontier Molecular Orbitals and Stability

No dedicated Density Functional Theory (DFT) studies on this compound were found in the surveyed literature. DFT is a powerful computational method used to investigate the electronic properties of molecules. A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies and shapes of these orbitals provide critical information about a molecule's reactivity. For a cyanoacrylate monomer, the LUMO is expected to be localized on the carbon-carbon double bond, making it susceptible to nucleophilic attack, which initiates polymerization. The HOMO energy is related to the molecule's ionization potential. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com Without specific calculations for this compound, quantitative values for these parameters remain unknown.

Computational Prediction of Reaction Pathways and Transition States

Detailed computational predictions of reaction pathways and transition states for the polymerization of this compound are not available in the scientific literature. Such studies would involve calculating the energy profiles of the initiation, propagation, and termination steps of the polymerization process. This would allow for the identification of the transition state structures and the determination of activation energies, providing a deeper understanding of the reaction kinetics. While the general mechanism of anionic polymerization of cyanoacrylates is understood to proceed via nucleophilic attack on the β-carbon of the double bond, specific energetic details for the tert-butyl ester are yet to be computationally explored. pcbiochemres.com

Molecular Dynamics (MD) Simulations of Monomer-Environment Interactions

No molecular dynamics (MD) simulation studies specifically targeting the this compound monomer and its interactions with its environment were identified. MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with solvents or surfaces over time.

Modeling Solvent Effects on Monomer Stability and Polymerization

There is a lack of published research on the modeling of solvent effects on the stability and polymerization of this compound. The choice of solvent can significantly influence the rate of polymerization and the stability of the monomer. Computational studies could elucidate how different solvent environments affect the conformation of the monomer and the energetics of the polymerization reaction. For instance, studies on other cyanoacrylates have investigated the influence of various solvents on polymerization kinetics. scispace.comnih.gov

Simulations of Monomer Adsorption and Surface Interactions

No specific simulation studies on the adsorption and surface interactions of this compound were found. Understanding how this monomer interacts with different surfaces is critical for its application as an adhesive. MD simulations could provide valuable insights into the adsorption energy, orientation of the monomer on a surface, and the mechanism of bond formation at the interface. Studies on similar systems, such as the interaction of n-butyl cyanoacrylate with hydroxyapatite, have demonstrated the utility of MD simulations in this area.

Research into Advanced Material Applications and Polymer Science of Z Tert Butyl 3 Cyanoacrylate

Development of Novel Polymer Architectures from (Z)-tert-Butyl 3-cyanoacrylate

The development of advanced materials from this compound hinges on the ability to control the polymer's architecture beyond simple linear chains. Modern polymerization techniques allow for the synthesis of complex structures such as branched, graft, and block copolymers, as well as crosslinked networks, each offering unique properties for specialized applications.

The creation of sophisticated polymer architectures like block, graft, and branched copolymers from cyanoacrylate monomers is achieved through controlled polymerization methods. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, while extensively documented for monomers like acrylates and methacrylates, provide a framework for synthesizing similar structures from cyanoacrylates. cmu.edutkk.firesearchgate.net Anionic polymerization is also a primary method for cyanoacrylates due to the electron-deficient nature of the monomer double bond. pcbiochemres.comnih.gov

Block Copolymers: These are synthesized by the sequential polymerization of different monomers. For instance, a macroinitiator of a first polymer block can be used to initiate the polymerization of this compound, resulting in a diblock copolymer. This approach has been successfully used to create block copolymers from tert-butyl acrylate (B77674) (tBA) and other monomers like methyl acrylate (MA) and styrene. cmu.edu The resulting materials often exhibit amphiphilic properties, especially if one block is hydrophobic [like poly(tert-butyl 3-cyanoacrylate)] and the other is hydrophilic, enabling self-assembly into complex nanostructures. cmu.edu

Graft Copolymers: These architectures involve a primary polymer backbone with secondary polymer chains grafted onto it. The "grafting from" technique is a common approach, where active sites are created along a polymer backbone to initiate the polymerization of a second monomer, such as this compound. This method has been used to graft poly(butyl acrylate) from polyethylene (B3416737) backbones. cmu.edu Another method, "grafting through," involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group). researchgate.net These methods allow for the combination of dissimilar polymer properties, such as creating materials with a rigid backbone and flexible side chains.

Branched Polymers: Highly branched or star-shaped polymers can be synthesized by using multifunctional initiators or crosslinking agents during polymerization. researchgate.net Anionic polymerization of n-butyl cyanoacrylate has been shown to be sensitive to reaction conditions, which can be manipulated to control polymer architecture. nih.gov The introduction of a disulfide-containing dimethacrylate crosslinker during the radical polymerization of ethyl cyanoacrylate has been used to obtain highly branched structures.

The table below summarizes polymerization techniques applicable to the synthesis of advanced polymer architectures.

Polymer ArchitectureSynthesis TechniqueMonomer ExamplesKey Characteristics of Product
Block Copolymers Atom Transfer Radical Polymerization (ATRP)tert-Butyl Acrylate (tBA), Methyl Acrylate (MA)Amphiphilic properties, potential for self-assembly. cmu.edu
Anionic PolymerizationButyl Cyanoacrylate (BCA)Well-defined blocks, requires high purity conditions. mpg.de
Graft Copolymers "Grafting From" via ATRPButyl Acrylate (BA) from PolyethyleneCombines properties of backbone and grafted chains. cmu.edu
"Grafting Through" via ATRPPoly(tert-Butyl acrylate) (PtBA) macromonomersStatistical distribution of side chains. researchgate.net
Branched Polymers Anionic Polymerizationtert-Butyl Methacrylate (B99206) (t-BMA)Star-shaped structures with controlled arm number. researchgate.net

Polymer networks are formed by crosslinking polymer chains, resulting in materials with enhanced mechanical stability, thermal resistance, and solvent insolubility. For polymers derived from this compound, crosslinking can be achieved either during polymerization by including a multifunctional comonomer (a crosslinker) or after polymerization by reacting functional groups on the polymer chains. nih.gov

The properties of the resulting network, such as the distance between crosslinks (mesh size) and the glass transition temperature (Tg), are critical to its performance. Studies on poly(n-butyl acrylate) networks have shown that decreasing the number of monomer units between crosslink junctions significantly increases the Tg and broadens the transition range. digitellinc.com This is because the crosslinks restrict the mobility of the polymer segments. nih.gov

Thermally degradable networks have also been developed using poly(n-butyl acrylate) stars that are crosslinked with thermally labile alkoxyamine groups. These networks can be degraded back to their soluble star polymer precursors upon heating, which is a desirable property for recyclable or reprocessable materials. mdpi.com Similar strategies could be employed with poly(tert-butyl 3-cyanoacrylate) to create "smart" materials that respond to thermal stimuli.

Integration of this compound Polymers in Composite Materials Research

Composite materials, which combine a polymer matrix with a filler material, offer properties superior to those of the individual components. The polymer of this compound can serve as a matrix for various fillers, leading to advanced composites for diverse applications.

The performance of a composite material is critically dependent on the adhesion between the polymer matrix and the filler. researchgate.net Strong interfacial adhesion ensures efficient stress transfer from the matrix to the filler, maximizing the reinforcing effect. For cyanoacrylate-based composites, factors such as the cleanliness and surface energy of the filler are crucial for good bonding. pcbiochemres.com

In a study involving n-butyl-2-cyanoacrylate and β-tricalcium phosphate (B84403) (β-TCP) filler, the surface of the β-TCP powder was modified with citric acid. elsevierpure.com This treatment improved the miscibility of the filler with the cyanoacrylate and altered the composite's properties, such as prolonging the setting time and decreasing the heat of polymerization. elsevierpure.com Such surface modification strategies are key to optimizing the interface in composites. The choice of filler and any surface treatment must account for the chemical nature of the poly(tert-butyl 3-cyanoacrylate) matrix to ensure chemical compatibility and prevent degradation at the interface.

Techniques to enhance interfacial adhesion include:

Surface Cleaning: Removing contaminants like oils or dust from the filler surface. pcbiochemres.com

Surface Roughening: Increasing the surface area for mechanical interlocking. pcbiochemres.com

Chemical Treatment: Applying coupling agents or surface modifications (e.g., acid treatment, plasma treatment) to introduce functional groups that can bond with the polymer matrix. pcbiochemres.comelsevierpure.com

The inclusion of high-strength fillers into a poly(tert-butyl 3-cyanoacrylate) matrix can significantly enhance its mechanical properties, such as compressive strength and stiffness. The primary reinforcement mechanism is the transfer of an applied load from the softer polymer matrix to the stiffer filler particles or fibers.

Research on n-butyl-cyanoacrylate/β-TCP composites demonstrated that while the shear bond strength decreased with added filler, the compressive strength increased significantly. elsevierpure.com This highlights the trade-offs involved in composite design. Similarly, the addition of nanosilica to polyacrylamide-based gels has been shown to increase the material's strength, with the nanoparticles acting as physical crosslinkers through hydrogen bonding. researchgate.net This mechanism could be relevant for poly(tert-butyl 3-cyanoacrylate) composites containing nanofillers capable of forming secondary interactions with the polymer's ester or nitrile groups.

The table below shows the effect of filler content on the mechanical properties of a cyanoacrylate-based composite system.

Filler SystemFiller Content (wt%)Compressive Strength (MPa)Shear Bond Strength (MPa)
Untreated β-TCP / Histoacryl® 20~15~3.5
33~20~2.5
Acid-treated β-TCP / Histoacryl® 20~25~2.0
33~45~1.8
50~70~1.5
Data derived from studies on n-butyl-2-cyanoacrylate and β-TCP composites. elsevierpure.com

Functionalization and Surface Modification of this compound Polymers

Functionalization and surface modification are powerful tools for tailoring the properties of polymers without altering their bulk characteristics. numberanalytics.com These techniques can be used to introduce new chemical groups onto the surface or throughout the polymer chains of poly(tert-butyl 3-cyanoacrylate), enhancing properties like wettability, biocompatibility, or reactivity.

Common surface modification techniques include plasma treatment, chemical grafting, and coating. numberanalytics.com Plasma treatments can introduce polar functional groups onto the typically hydrophobic surface of a polymer, improving its adhesion and wettability.

Post-polymerization functionalization allows for the modification of already-synthesized polymer chains. For polymers containing tert-butyl ester groups, such as poly(tert-butyl acrylate), selective cleavage of these groups using acid can transform hydrophobic polymer segments into hydrophilic poly(acrylic acid) segments. cmu.edu This method could be applied to poly(tert-butyl 3-cyanoacrylate) to create amphiphilic materials or surfaces with controlled hydrophilicity.

Furthermore, polymers synthesized via controlled methods like RAFT or anionic polymerization can possess reactive end-groups. mpg.dersc.org These end-groups serve as handles for attaching other molecules, a strategy used for the thiol-ene functionalization of RAFT-derived poly(butyl acrylate). rsc.org This approach allows for the precise placement of functionalities at the chain ends of poly(tert-butyl 3-cyanoacrylate), enabling its use in applications like surface immobilization or the creation of block copolymers.

Post-Polymerization Modification Strategies (e.g., end-capping)

Post-polymerization modification is a critical area of research for poly(alkyl cyanoacrylate)s (PACAs), including poly(this compound). These strategies aim to alter the polymer's chemical structure after polymerization to enhance its properties, introduce new functionalities, or improve its stability. Due to the inherent reactivity of cyanoacrylate monomers, their polymerization, particularly through the common anionic pathway, can result in polymers with active chain ends that are susceptible to degradation. utwente.nlnih.gov

A primary challenge with anionically polymerized PACAs is their thermal instability, which often manifests as a "de-zipping" or depolymerization reaction initiated at the chain end. nih.gov This process can revert the polymer back to its monomer. End-capping is a key post-polymerization strategy designed to mitigate this degradation by chemically modifying the active carbanionic chain end to form a more stable terminal group.

Research into controlled polymerization methods has provided pathways to achieving well-defined end-group functionalities. The living nature of anionic polymerization, where termination is effectively accomplished only upon the addition of a specific agent, allows for the deliberate introduction of end-capping molecules. acs.org

Key research findings in the modification of PACAs include:

Controlled Initiation for Defined End-Groups: The use of specific initiator systems can pre-determine the functionality of the polymer chain ends. For example, employing superbases to activate a functional thiophenol initiator has been shown to enable the synthesis of PACAs with adjustable molecular weights and controlled functionalities. utwente.nl This method provides a route to polymers with inherent stability without necessarily requiring a separate post-polymerization step.

Living Polymerization Techniques: Advances in controlled living anionic polymerization, for instance using frustrated Lewis pairs, allow for the synthesis of homopolymers and block copolymers with highly controlled structures. rsc.org This level of control is essential for creating polymers where the end-groups are precisely defined, contributing to enhanced stability and functionality.

Organocatalyzed Modification: Organocatalysis presents a versatile tool for the post-polymerization modification of acrylate-based polymers. Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can facilitate acyl substitution reactions on the polymer backbone. rsc.org Crucially, this methodology can also be applied to the precise functionalization of polymeric chain ends, effectively serving as an end-capping technique to create value-added materials from existing polymers. rsc.org

The stability of the resulting polymer is highly dependent on the nature of the end group. Studies on the thermal degradation of poly(butyl cyanoacrylate) have confirmed that the identity of the end-group has a significant effect on the polymer's stability. nih.gov Radically polymerized cyanoacrylates, for instance, tend to exhibit greater stability than their anionically formed counterparts due to differences in their chain-end structures. nih.gov

Table 1: Research Findings on Post-Polymerization Modification of Poly(alkyl cyanoacrylate)s
Modification StrategyMethodologyKey OutcomeReference
Controlled InitiationAnionic polymerization using a superbase-activated thiophenol initiator.Attainment of polymers with adjustable molecular weights (Mn > 20 kg mol−1) and defined end-group functionalities. utwente.nl
Living PolymerizationAnionic polymerization initiated by a frustrated Lewis pair.Controlled growth of homopolymers and block copolymers with narrow polydispersities (e.g., 1.02 - 1.11). rsc.org
Organocatalytic ModificationUse of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) to catalyze acyl substitution.Enables site-selective functionalization of the polymer, including chain ends, to create value-added materials. rsc.org
End-Group Stability AnalysisComparative studies of thermal degradation.Demonstrated that the end-group identity significantly impacts the thermal stability of the polymer. nih.gov

Surface Grafting and Coating Research

The unique properties of the tert-butyl group, such as high hydrophobicity and hardness, make poly(this compound) an attractive material for surface modification through grafting and coating techniques. univarsolutions.comjamorin.com These applications leverage the polymer's ability to alter the surface chemistry and physical properties of a substrate, leading to enhanced performance in various advanced materials.

Surface Grafting: Surface grafting involves covalently bonding polymer chains to a substrate material. This technique can dramatically alter the surface properties, such as wettability, biocompatibility, and mechanical resilience. Research in related polyacrylates demonstrates the efficacy of this approach. For example, grafting poly(tert-butyl acrylate) onto polyurethane surfaces has been shown to significantly improve the tensile strength and shape recovery properties of the base material. researchgate.net This highlights the potential for the bulky tert-butyl group to enhance the mechanical performance of a composite material. While this study uses poly(tert-butyl acrylate), the principles are applicable to poly(tert-butyl cyanoacrylate), suggesting its utility in creating robust, functionalized surfaces.

Coating Research: Poly(alkyl cyanoacrylate)s are extensively researched for creating functional coatings, particularly in the form of nanoparticles. These polymers can be synthesized via emulsion polymerization to form nanocarriers for a variety of active molecules. nih.govtaylorandfrancis.com

Biomedical Coatings and Drug Delivery: A significant area of research involves the use of poly(n-butyl cyanoacrylate) (PBCA), a close structural analog of poly(tert-butyl cyanoacrylate), as a biocompatible and biodegradable material for drug delivery systems. nih.govwaocp.com PBCA nanoparticles are used to encapsulate therapeutic agents. nih.gov The surfaces of these nanoparticles are often modified, or coated, with surfactants like polysorbate 80. This surface functionalization is crucial for improving the nanoparticles' ability to target specific tissues or cross biological barriers. frontiersin.org

Textile and Material Coatings: The application of poly(alkyl cyanoacrylate)s extends to material finishing. For instance, butyl cyanoacrylate has been used to create nano-emulsions for coating fabrics. In one study, a rose fragrance was encapsulated in butyl cyanoacrylate nanoparticles and applied to cotton fabric, resulting in a coating that provided a sustained release of the fragrance for up to 50 washing cycles. taylorandfrancis.com

Surgical Adhesives: N-butyl cyanoacrylate is also widely used as a medical adhesive for tissue bonding and the fixation of skin grafts. nih.govnih.govresearchgate.net In this application, the monomer is applied directly to the tissue, where it polymerizes in situ to form a strong, adhesive polymer film that acts as a protective coating and holds the graft in place. nih.govresearchgate.net

These examples of surface modification using structurally similar poly(alkyl cyanoacrylate)s underscore the significant potential of this compound in the development of advanced coatings and grafted surfaces for medical, industrial, and consumer applications.

Environmental Fate and Degradation Studies of Z Tert Butyl 3 Cyanoacrylate and Its Polymers

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolytic degradation of poly(alkyl α-cyanoacrylates) is a primary pathway for their breakdown in aqueous environments. The process involves the scission of the polymer backbone in the presence of water. afinitica.com This degradation is a key factor in determining the environmental residence time and the nature of the breakdown products of cyanoacrylate-based materials.

The fundamental mechanism of hydrolytic degradation for poly(alkyl α-cyanoacrylates) is believed to be a hydrolytic attack on the carbon-carbon bond of the polymer chain, leading to chain cleavage. johnshopkins.edu This process results in the formation of formaldehyde (B43269) and the corresponding alkyl cyanoacetate (B8463686). afinitica.com The rate of this degradation is influenced by several factors, including the molecular weight of the monomer and the pH of the surrounding medium. nih.govresearchgate.net Generally, cyanoacrylates with longer alkyl side-chains exhibit slower degradation rates. nih.gov

The rate of hydrolysis of both the (Z)-tert-butyl 3-cyanoacrylate monomer and its polymer is significantly influenced by pH and temperature.

Influence of pH: The hydrolytic degradation of cyanoacrylate polymers is notably faster under alkaline conditions compared to neutral or acidic conditions. afinitica.comnih.gov The rate of ester hydrolysis, a key reaction in the degradation of many polymers, is observed to increase with a rise in pH from 7.4 to 8.0. nih.gov This is attributed to the increased concentration of hydroxide (B78521) ions, which act as a catalyst for the hydrolysis reaction. nih.gov While both acidic and basic conditions can catalyze ester hydrolysis, base-catalyzed hydrolysis is often significantly faster for these types of compounds. researchgate.netnih.gov For some silane (B1218182) coupling agents, which also undergo hydrolysis, a pH of 4 has been shown to be optimal for the hydrolysis reaction. researchgate.net

Influence of Temperature: An increase in temperature generally leads to an accelerated rate of hydrolysis. For instance, studies on various organic compounds have demonstrated a direct correlation between higher temperatures and faster hydrolysis rates. researchgate.netnih.gov In the context of polymer degradation, thermal analysis of poly(ethyl cyanoacrylate) has shown that the degradation rate increases with rising isothermal temperatures. researchgate.net The activation energy for the thermal degradation of poly(alkyl cyanoacrylates) has been found to be comparable to that of other polymers, and it tends to increase with the size of the alkyl side chain. researchgate.net

Interactive Data Table: Factors Influencing Hydrolysis

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A primary concern with the degradation of cyanoacrylate polymers is the release of formaldehyde, a known toxic substance. nih.gov The hydrolytic breakdown of the poly(alkyl α-cyanoacrylate) chain yields two main products: formaldehyde and an alkyl cyanoacetate. afinitica.com

Numerous studies have confirmed the release of formaldehyde from various cyanoacrylate polymers. The rate of formaldehyde release is inversely related to the molecular weight of the monomer; polymers derived from cyanoacrylates with longer alkyl side-chains, such as n-octyl cyanoacrylate, release formaldehyde at a much lower rate than those with shorter chains like n-butyl cyanoacrylate. nih.gov In one study, the amount of formaldehyde released from n-butyl cyanoacrylate adhesive was observed to increase over a period of 38 days. nih.gov The initial phase of degradation is often characterized by a rapid release of formaldehyde, which then transitions to a slower, steady-state release as the polymer surface erodes. researchgate.net

The other major degradation product is the corresponding alkyl cyanoacetate. In the case of poly(tert-butyl cyanoacrylate), this would be tert-butyl cyanoacetate.

Data Table: Hydrolytic Degradation Products of Poly(alkyl cyanoacrylates)

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Photolytic Degradation Pathways and Environmental Persistence

Photolytic degradation, initiated by exposure to ultraviolet (UV) radiation from sunlight, represents another significant pathway for the breakdown of chemical compounds in the environment.

Exposure to UV light can induce weathering and aging processes in polymers, leading to changes in their chemical and physical properties. gdut.edu.cn For many polymers, UV irradiation can lead to chain scission, resulting in the formation of various degradation products. nih.gov While specific studies on the UV-induced degradation of this compound are limited, general principles of polymer photodegradation can be applied. It is known that UV light can facilitate the photo-ionization of polymers, producing radical cations that can then react with other species to promote degradation. gdut.edu.cn

Biodegradation Research and Environmental Impact Assessment Methodologies

Biodegradation involves the breakdown of organic compounds by microorganisms. While some cyanoacrylates, such as n-butyl-2-cyanoacrylate, are considered to be biodegradable, the extent and rate can vary significantly depending on the specific chemical structure and environmental conditions. nih.gov

Research on the biodegradation of compounds containing a tert-butyl group, such as methyl tert-butyl ether (MTBE), has shown that some bacteria are capable of degrading these molecules, although often at a slow rate. nih.gov For instance, the bacterium Hydrogenophaga flava ENV735 has been shown to grow on MTBE as a sole carbon source, degrading it to tert-butyl alcohol (TBA) and subsequently to other intermediates. nih.gov The presence of other organic compounds can also influence the rate of biodegradation. cwu.edu

Microbial Degradation Studies in Various Environmental Compartments

The environmental fate of this compound is intrinsically linked to the degradation of its corresponding polymer, poly(tert-butyl cyanoacrylate) (PtBCA). While specific microbial degradation studies focusing solely on this compound in distinct environmental compartments are not extensively detailed in public literature, the degradation behavior of the broader class of poly(alkyl cyanoacrylate)s (PACAs) provides significant insights. PACAs are recognized for their biodegradability, a characteristic that is crucial for their application in various fields. usda.govusda.govnih.gov

The degradation of PACA polymers is understood to occur primarily through a process of hydrolytic scission of the polymer chain. afinitica.com This process leads to the formation of identifiable breakdown products. In vitro studies on the degradation of homologous series of a-cyanoacrylate polymers indicate that the primary products are formaldehyde and the corresponding alkyl cyanoacetate. afinitica.comnih.gov The rate of this degradation is influenced by the length of the alkyl chain; as the homologous series is ascended (from methyl to butyl), the rate of degradation under neutral conditions tends to decrease. afinitica.com

The degradation mechanism is often described as an "unzipping" depolymerization that initiates from the polymer chain end. usda.govresearchgate.net This process can be influenced by environmental factors such as temperature, the presence of moisture, and the pH of the surrounding medium. usda.govafinitica.com For instance, in aqueous solutions, the degradation can be catalyzed by basic conditions. researchgate.net While the primary degradation products are formaldehyde and alkyl cyanoacetate, the ultimate fate of these intermediates in various environmental compartments (soil, water, sediment) through microbial action is a critical aspect of the polymer's life cycle. The biodegradability of these polymers has been noted as a beneficial characteristic, particularly in the context of developing environmentally friendly materials. usda.govusda.gov

Table 1: General Degradation Products of Poly(alkyl cyanoacrylate)s in Aqueous Environments

PolymerPrimary Degradation ProductsDegradation MechanismInfluencing Factors
Poly(alkyl cyanoacrylate)s (general)Formaldehyde, Alkyl CyanoacetateHydrolytic scission, Depolymerization ("unzipping")Alkyl chain length, pH, Temperature, Moisture
Poly(butyl cyanoacrylate)Formaldehyde, Butyl cyanoacetateDepolymerization-repolymerizationPresence of base, Solvents
Poly(ethyl cyanoacrylate)Ethyl cyanoacrylate monomerUnzipping from chain endTemperature, Solvents, Additives

Advanced Analytical Techniques for Biodegradation Metabolites

The identification and quantification of metabolites from the biodegradation of this compound and its polymers rely on a suite of advanced analytical techniques. These methods are essential for elucidating the degradation pathways and confirming the mineralization of the parent compound. nih.gov

Chromatographic Techniques are fundamental for separating the complex mixtures of degradation products.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is effective for analyzing volatile and semi-volatile organic compounds. It can be used to determine the purity of cyanoacrylate monomers and identify impurities. nih.govdtic.mil Pyrolysis GC-MS is a specific application used to study the thermal degradation products of the polymers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile and thermally sensitive compounds from aqueous samples. nih.govrsc.org When coupled with tandem mass spectrometry (LC-MS/MS), it provides a powerful tool for the extensive characterization of soluble degradation products, including oligomers of varying lengths. rsc.orgresearchgate.net

Ion Chromatography (IC) has been utilized for the analysis of anions that may be present or formed during the cyanoacrylate production and degradation processes. core.ac.uk

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged species, such as inorganic anions and organic acids, which may be metabolites in the degradation pathway. core.ac.ukresearchgate.net

Spectrometric and Spectroscopic Techniques are crucial for structural elucidation and identification.

Mass Spectrometry (MS) is a key technique for identifying unknown compounds by determining their mass-to-charge ratio. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for characterizing polymers and identifying polymerization intermediates and end-groups. researchgate.netnih.govjeol.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for determining the precise molecular structure of metabolites in complex mixtures. technologynetworks.com Both 1H NMR and heteronuclear correlation spectroscopy (e.g., 1H-13C HSQC) provide detailed information about the chemical environment and connectivity of atoms, which is vital for confirming the identity of degradation products. nih.govtechnologynetworks.comnih.govnih.gov

These analytical methods are often used in combination to provide a comprehensive understanding of the biodegradation process, from the disappearance of the parent compound to the formation and eventual fate of its various metabolites. nih.gov

Table 2: Analytical Techniques for Studying Cyanoacrylate Biodegradation

TechniqueAbbreviationPrimary Application in Degradation StudiesReference
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile degradation products and monomer purity. nih.govdtic.milresearchgate.net
High-Performance Liquid ChromatographyHPLCSeparation of non-volatile soluble degradation products. nih.govrsc.org
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSIdentification and quantification of low molecular weight degradation products and oligomers. rsc.orgresearchgate.net
Nuclear Magnetic Resonance SpectroscopyNMRStructural elucidation of metabolites and confirmation of polymer structure. nih.govtechnologynetworks.comnih.gov
Matrix-Assisted Laser Desorption/Ionization Mass SpectrometryMALDI-MSCharacterization of polymer chains and identification of polymerization intermediates. nih.govjeol.com
Capillary ElectrophoresisCESeparation of charged species like organic acids and inorganic anions. core.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-tert-Butyl 3-cyanoacrylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification under controlled conditions. For stereochemical control, use chiral catalysts (e.g., organocatalysts) or low-temperature kinetic resolution to favor the Z-isomer. Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the Z-conformer.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the tert-butyl group (δ ~1.2 ppm for 9H) and cyanoacrylate backbone (δ ~3.5 ppm for the ester oxygen). NOESY experiments distinguish Z/E isomers by spatial proximity of substituents .
  • IR : Validate the cyano group (C≡N stretch at ~2250 cm1^{-1}) and ester carbonyl (C=O at ~1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks and fragmentation patterns .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The tert-butyl group provides steric hindrance, enhancing stability against hydrolysis. Test stability via accelerated degradation studies:

  • Acidic : Incubate in 0.1M HCl at 25°C; monitor via TLC or HPLC.
  • Basic : Expose to 0.1M NaOH; observe ester cleavage by tracking cyanoacrylate degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in polymerizable systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and predict electron-deficient alkene reactivity in Michael additions. Compare activation energies of Z vs. E isomers to rationalize polymerization rates . Validate predictions with real-time FT-IR monitoring of crosslinking kinetics .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 20+ solvents (e.g., DCM, THF, DMF) using gravimetric analysis.
  • Temperature Dependence : Measure solubility at 5°C increments (10–50°C) to identify phase transitions.
  • Data Normalization : Cross-reference with Hansen solubility parameters and computational COSMO-RS models to reconcile discrepancies .

Q. What role does this compound play in designing stimuli-responsive hydrogels?

  • Methodological Answer : Incorporate the compound as a crosslinker in acrylate-based hydrogels. Evaluate pH/temperature responsiveness via:

  • Swelling Studies : Measure mass changes in buffers (pH 4–10) or at 20–40°C.
  • Rheology : Track storage/loss moduli (G’/G’’) under oscillatory shear to assess mechanical stability .

Key Considerations

  • Stereochemical Purity : Always verify Z/E ratios with chiral HPLC or NOESY to avoid confounding results in polymerization studies .
  • Storage : Store at –20°C in amber vials under inert gas (Ar/N2_2) to prevent moisture-induced hydrolysis .
  • Toxicity : Follow OSHA guidelines for handling cyanoacrylates (ventilation, PPE) due to potential respiratory irritancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.